1H-Indole-5-carboximidamide
Overview
Description
1H-Indole-5-carboximidamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a carboximidamide group at the 5-position, making it a unique and valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . These interactions are primarily based on the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to interfere with quorum sensing systems in bacterial pathogens, thereby inhibiting biofilm formation and virulence factor production . This indicates its potential in modulating cellular communication and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by forming hydrogen bonds with the active sites of target enzymes, such as protein kinase Cθ . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term exposure to the compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, indole derivatives have been shown to exhibit dose-dependent toxicity in various animal models . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been used in the preparation of potential fructose bisphosphatase inhibitors, indicating its role in carbohydrate metabolism . Additionally, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . This ensures that the compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, enzymes involved in indole alkaloid biosynthesis have been found to be localized in the cytoplasm . This suggests that this compound may also exhibit similar localization patterns, influencing its interactions with cellular components and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-carboximidamide typically involves the reaction of indole derivatives with appropriate reagents to introduce the carboximidamide group. One common method is the reaction of 5-nitroindole with cyanamide under reducing conditions to yield this compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1H-Indole-3-carboximidamide
- 1H-Indole-2-carboximidamide
- 2-Phenylindole derivatives
Comparison: 1H-Indole-5-carboximidamide is unique due to the position of the carboximidamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity compared to its analogs. For instance, 1H-Indole-3-carboximidamide may exhibit different binding affinities and selectivities towards biological targets .
Properties
IUPAC Name |
1H-indole-5-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPWONEWDTPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71889-75-3 | |
Record name | 5-Amidinoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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